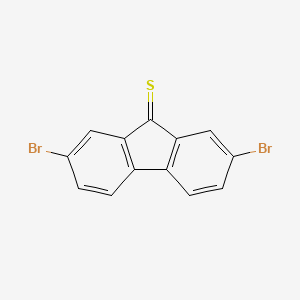
2,7-Dibromo-9H-fluorene-9-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: One common synthetic route involves bromination of fluorenone using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Reaction Conditions: The reaction typically occurs at room temperature or under mild heating.
Industrial Production: While not widely used industrially, it serves as an intermediate in pharmaceuticals and insecticides.
Chemical Reactions Analysis
Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Limited research, but its properties may find applications in biological studies.
Medicine: No direct medical applications reported.
Industry: Used in optoelectronic materials due to its pure blue emission and efficient electroluminescence.
Mechanism of Action
- Detailed mechanisms are not well-documented, but it likely interacts with molecular targets involved in its reactivity and applications.
Comparison with Similar Compounds
Similar Compounds: Other brominated fluorenone derivatives, such as 9,9-di-n-hexyl-2,7-dibromofluorene, exhibit similar properties.
Uniqueness: Its specific combination of bromine substitution and thione functionality sets it apart from related compounds.
Properties
Molecular Formula |
C13H6Br2S |
|---|---|
Molecular Weight |
354.06 g/mol |
IUPAC Name |
2,7-dibromofluorene-9-thione |
InChI |
InChI=1S/C13H6Br2S/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H |
InChI Key |
XXVBSCNHNJTLMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=S)C3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


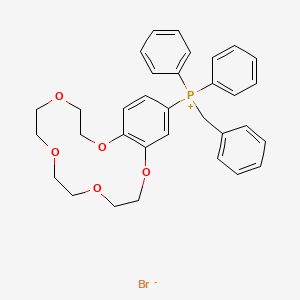
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
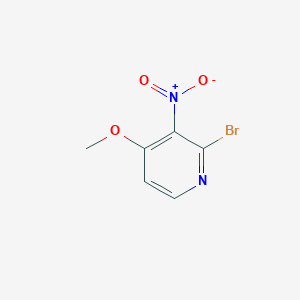
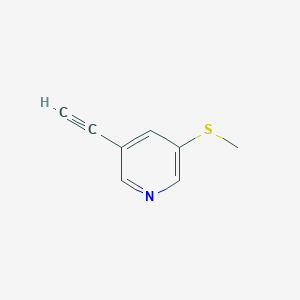

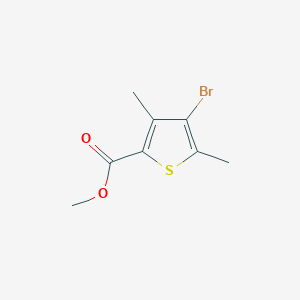

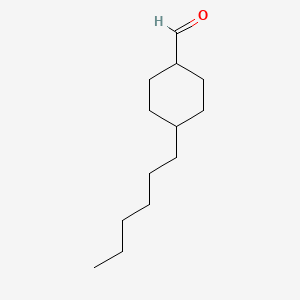


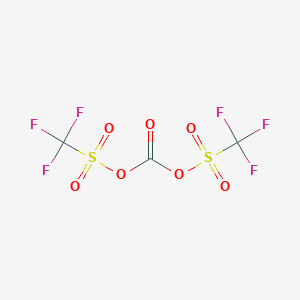
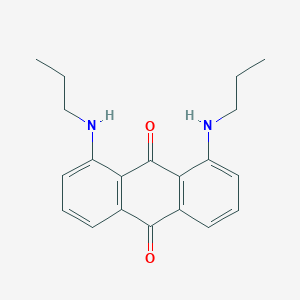
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
![5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
